5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted thiophene ring, a sulfonamide group, and a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation, Curtius rearrangement, hydrolysis, and salification.
Introduction of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the two fragments: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the thiophene ring through a sulfonamide linkage. This can be achieved using sulfonyl chloride and appropriate reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: The compound’s structural features could be useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a tool to study biological processes, particularly those involving sulfonamide interactions and thiophene-based mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors that interact with sulfonamide groups, such as carbonic anhydrase and certain proteases.
Pathways Involved: The compound may influence pathways related to cell cycle regulation, apoptosis, and signal transduction, particularly those involving thiophene-based interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl-N-methylacetamide
- 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives
Uniqueness
5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is unique due to its combination of a chloro-substituted thiophene ring, a sulfonamide group, and a dihydrobenzo[b][1,4]dioxin moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c15-13-3-4-14(22-13)23(18,19)16-8-10(17)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7,10,16-17H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQBJYTNSFULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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